1-(2-Naphthyl)-2,2-difluoroethanone
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Overview
Description
2,2-Difluoro-1-(naphthalen-2-yl)ethan-1-one is an organic compound with the molecular formula C12H8F2O It is a fluorinated derivative of acetophenone, where the phenyl ring is replaced by a naphthyl group and two hydrogen atoms on the alpha carbon are substituted with fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-1-(naphthalen-2-yl)ethan-1-one typically involves the introduction of fluorine atoms into the ethanone structure. One common method is the reaction of 2-naphthaldehyde with diethylaminosulfur trifluoride (DAST) to introduce the difluoro group. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(naphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-2-carboxylic acid, while reduction may produce 2,2-difluoro-1-(naphthalen-2-yl)ethanol.
Scientific Research Applications
2,2-Difluoro-1-(naphthalen-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-difluoro-1-(naphthalen-2-yl)ethan-1-one involves its interaction with molecular targets through its fluorinated and aromatic structure. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The naphthyl group provides additional hydrophobic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-one: Similar structure but with three fluorine atoms instead of two.
1-(Naphthalen-2-yl)ethan-1-one: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
2,2-Difluoro-1-(naphthalen-1-yl)ethan-1-one: Isomeric form with the naphthyl group attached at a different position.
Uniqueness
2,2-Difluoro-1-(naphthalen-2-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C12H8F2O |
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Molecular Weight |
206.19 g/mol |
IUPAC Name |
2,2-difluoro-1-naphthalen-2-ylethanone |
InChI |
InChI=1S/C12H8F2O/c13-12(14)11(15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12H |
InChI Key |
RZRWSSUSHJBYKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C(F)F |
Origin of Product |
United States |
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